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Introduction to the P2Y14 Receptor
The P2Y14 receptor (P2Y14R), also known as GPR105, is a member of the P2Y family of

purinergic receptors.[1] Unlike other P2Y receptors that are primarily activated by nucleotides

like ATP, ADP, UTP, and UDP, the P2Y14 receptor is uniquely activated by a class of molecules

known as UDP-sugars.[2][3] It is a Gi/o-coupled receptor, and its activation typically leads to

the inhibition of adenylyl cyclase.[4] P2Y14R is expressed in various tissues and cells, with

prominent expression in immune cells such as neutrophils, lymphocytes, and mast cells, as

well as in the brain, placenta, and gastrointestinal tract.[2][5] This distribution highlights its

potential role in neuroimmune function and inflammatory processes.[2][6]

Endogenous Ligands and Pharmacology
The primary endogenous agonists for the P2Y14 receptor are UDP-sugars. These molecules,

traditionally known for their intracellular roles in glycosylation and biosynthesis, are released

into the extracellular space under certain conditions to act as signaling molecules.[7][8] Uridine

diphosphate (UDP) has also been identified as a potent ligand, though its activity varies

between species.[2]

UDP-Sugars
Several UDP-sugars have been identified as potent agonists of the P2Y14 receptor.[9] These

molecules are released from cells in a regulated manner and are relatively stable in the

extracellular environment, allowing them to function as effective signaling molecules.[9]
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Uridine Diphosphate Glucose (UDP-Glucose): This is the most potent and well-characterized

endogenous agonist for the P2Y14 receptor.[2][10] It plays a significant role in mediating

inflammatory responses, such as mast cell degranulation and neutrophil chemotaxis.[5][9]

Uridine Diphosphate Galactose (UDP-Galactose): Another potent agonist that activates the

P2Y14 receptor with similar efficacy to UDP-glucose.[2][11]

Uridine Diphosphate Glucuronic Acid (UDP-Glucuronic Acid): This UDP-sugar also activates

the receptor, generally with a potency similar to that of UDP-glucose and UDP-galactose.[2]

[11]

Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc): While a full agonist, UDP-GlcNAc

typically exhibits a lower potency (approximately 10-fold higher EC50) compared to UDP-

glucose.[2][11]

Uridine Diphosphate (UDP)
UDP has been shown to be a potent ligand for the P2Y14 receptor, but its pharmacological

profile is species-dependent.[2]

At the rat P2Y14 receptor, UDP acts as a potent full agonist.[2][10]

Conversely, at the human P2Y14 receptor, UDP functions as a competitive antagonist,

blocking the action of UDP-sugar agonists.[10] This species-specific difference is a critical

consideration in translational research and drug development.

Quantitative Data for Endogenous Ligands
The potency and affinity of endogenous ligands at the P2Y14 receptor have been characterized

using various in vitro assay systems. The following tables summarize the available quantitative

data.
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Ligand
Receptor
Species

Assay Type Parameter Value
Reference(s
)

UDP-Glucose Human

RhoA

Activation

(Neutrophils)

EC₅₀ 0.9 µM [9]

Human

RhoA

Activation

(P2Y14-HL60

cells)

EC₅₀ 0.4 µM [9]

Human
Recombinant

Systems
EC₅₀ ~100-500 nM [3]

Human
Inhibition of

cAMP
pIC₅₀ 7.1 [12]

UDP-

Galactose
Human

Recombinant

Systems
EC₅₀ ~100-500 nM [3]

Human
Inhibition of

cAMP
pEC₅₀ 6.8 [12]

Human

Ca²⁺

Mobilization

(hP2Y14)

IC₅₀ 0.67 µM [13]

UDP-

Glucuronic

Acid

Human
Recombinant

Systems
EC₅₀ ~100-500 nM [3]

UDP-N-

acetylglucosa

mine

Human
Recombinant

Systems
EC₅₀ ~1-5 µM [2][3]

Human
Inhibition of

cAMP
pEC₅₀ 6.0 [12]

UDP Rat

Phosphoinosi

tide

Hydrolysis

EC₅₀ 0.35 µM [10]
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Rat
Inhibition of

cAMP
pIC₅₀ 6.5 [12]

Human

Antagonism

of UDP-

Glucose

pKₑ 7.28 [10]

Signaling Pathways
Activation of the P2Y14 receptor by its endogenous ligands initiates several downstream

signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein.

Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the P2Y14 receptor involves the Gαi-mediated inhibition of

adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. This

signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi

proteins.[2]
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Caption: P2Y14R Gαi-mediated inhibition of adenylyl cyclase.
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RhoA Activation Pathway
In immune cells like neutrophils, P2Y14 receptor activation promotes chemotaxis and migration

through a pathway involving the activation of the small GTPase RhoA.[9][14] This leads to

cytoskeleton rearrangement, which is essential for cell motility.[15]
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Caption: P2Y14R-mediated activation of the RhoA signaling pathway.

Key Experimental Protocols
The characterization of P2Y14 receptor ligands relies on a variety of robust cellular and

biochemical assays.

Calcium Mobilization Assay
Since the P2Y14 receptor is natively coupled to Gαi, it does not directly stimulate

phospholipase C (PLC) and subsequent intracellular calcium mobilization. To measure agonist

activity via calcium flux, a common strategy is to co-express the receptor in a host cell line

(e.g., HEK293 or COS-7) with a "promiscuous" or chimeric G protein, such as Gα16 or a Gαq/i

chimera.[2] These G proteins couple Gαi-linked receptors to the PLC pathway.

Methodology:

Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with

plasmids encoding the human P2Y14 receptor and the Gαq/i chimeric protein.

Cell Loading: Transfected cells are plated in 96-well plates and incubated with a calcium-

sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.

Assay Performance: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A

baseline fluorescence reading is established.

Agonist Addition: A solution containing the UDP-sugar agonist at various concentrations is

automatically added to the wells.

Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence

intensity over time.

Data Analysis: The peak fluorescence response is measured, and dose-response curves are

generated to calculate EC₅₀ values.

cAMP Inhibition Assay
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This assay directly measures the functional consequence of Gαi activation.

Methodology:

Cell Culture: Cells endogenously or recombinantly expressing the P2Y14 receptor (e.g.,

P2Y14-HEK293 cells) are cultured to confluency.[2]

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor like IBMX for 15-30

minutes to prevent cAMP degradation.

Stimulation and Agonist Addition: Cells are stimulated with forskolin (an adenylyl cyclase

activator) to elevate basal cAMP levels. Simultaneously or shortly after, the P2Y14R agonist

is added at various concentrations.[2]

Lysis and Detection: After a 15-30 minute incubation, the reaction is stopped, cells are lysed,

and the intracellular cAMP concentration is measured using a competitive immunoassay

(e.g., HTRF, ELISA, or RIA).

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is

calculated for each agonist concentration, and dose-response curves are used to determine

IC₅₀ values. For confirmation of Gαi coupling, a parallel experiment is run with cells pre-

treated with pertussis toxin, which should abolish the inhibitory effect.[2]

RhoA Activation (Pull-Down) Assay
This biochemical assay is used to specifically measure the active, GTP-bound form of RhoA.[9]
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Caption: Experimental workflow for a RhoA activation pull-down assay.
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Methodology:

Cell Stimulation: Neutrophils or other relevant cells are stimulated with the P2Y14R agonist

for a short period (e.g., 1-5 minutes).

Cell Lysis: Cells are rapidly lysed on ice with a buffer containing Mg²⁺ and protease inhibitors

to preserve GTP-bound RhoA.

Lysate Clarification: The lysate is centrifuged to pellet cell debris.

Pull-Down: The supernatant is incubated with agarose beads conjugated to the Rho-binding

domain (RBD) of a Rho effector protein, such as Rhotekin. The RBD specifically binds to the

active, GTP-bound form of RhoA.

Washing: The beads are washed several times to remove non-specifically bound proteins.

Elution and Analysis: The bound proteins are eluted in SDS-PAGE sample buffer, separated

by SDS-PAGE, and transferred to a membrane for Western blotting using a RhoA-specific

antibody. A sample of the total cell lysate ('input') is run in parallel to confirm equal protein

loading.

Quantification: The intensity of the band corresponding to pulled-down RhoA is quantified by

densitometry and normalized to the total RhoA in the input.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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